molecular formula C17H25N3O2 B1682220 Vildagliptine CAS No. 274901-16-5

Vildagliptine

Numéro de catalogue B1682220
Numéro CAS: 274901-16-5
Poids moléculaire: 303.4 g/mol
Clé InChI: SYOKIDBDQMKNDQ-MXLVNPFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vildagliptin, sold under the brand name Galvus and others, is an oral anti-hyperglycemic agent (anti-diabetic drug) of the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs . It is used to manage type II diabetes mellitus, where GLP-1 secretion and insulinotropic effects are impaired .


Molecular Structure Analysis

Vildagliptin has a molecular formula of C17H25N3O2 and a molar mass of 303.406 g·mol −1 . It is freely soluble in water . The most widely used method for assay of vildagliptin is HPLC .


Physical And Chemical Properties Analysis

Vildagliptin has a bioavailability of 85% and a protein binding of 9.3%. Its elimination half-life is 2 to 3 hours . The most widely used method for assay of vildagliptin is HPLC .

Applications De Recherche Scientifique

Traitement du diabète de type 2 (DT2)

La vildagliptine est une option thérapeutique efficace et sûre pour les patients atteints de DT2, en monothérapie ou en traitement d'appoint . Elle réduit les taux d'HbA1c et est aussi efficace que d'autres agents antidiabétiques sans augmenter le risque d'hypoglycémie .

Propriétés physicochimiques et méthodes d'analyse

La this compound est un membre d'une nouvelle classe de médicaments hypoglycémiques, les inhibiteurs de la dipeptidylpeptidase-4 (DPP-4) . Diverses méthodes telles que la chromatographie, la spectrophotométrie et l'électrochimie sont utilisées pour son estimation dans les substances, les formulations médicamenteuses et les milieux biologiques .

Résultats cardiovasculaires

La this compound n'augmente pas l'incidence des événements indésirables graves ou de la mort . Le rapport des cotes pour l'insuffisance cardiaque, et les événements cardiovasculaires et cérébrovasculaires globaux était respectivement de 0,77 et 0,91 .

Effets vasculoprotecteurs

La this compound réduit la rigidité vasculaire par l'élévation de la synthèse de l'oxyde nitrique, améliore la relaxation vasculaire et entraîne une réduction de la pression artérielle systolique et diastolique . Elle abaisse également le taux de PAI-1, ce qui présente un effet antithrombotique possible .

Traitement combiné avec d'autres médicaments

La this compound peut être utilisée en association avec d'autres hypoglycémiants et l'insuline . Il a été démontré qu'elle est aussi efficace que la pioglitazone en traitement d'appoint dans un essai de non-infériorité .

Impact sur la néphropathie diabétique

Bien qu'il n'y ait pas d'étude directe sur l'impact de la this compound sur la néphropathie diabétique, il est intéressant de noter que certains agents SGLT2i, souvent utilisés en association avec des inhibiteurs de la DPP-4 comme la this compound, ont montré une réduction marquée de la progression de la néphropathie diabétique .

Mécanisme D'action

Target of Action

Vildagliptin, also known as Galvus, is an orally active antihyperglycemic agent that selectively inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme . The primary targets of Vildagliptin are the incretin hormones glucagon-like peptide 1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These hormones play a crucial role in regulating blood glucose levels .

Mode of Action

Vildagliptin works by inhibiting DPP-4, an enzyme that breaks down GLP-1 and GIP . By delaying the degradation of these incretins, Vildagliptin extends their action . This results in the potentiation of insulin secretion in the beta cells and suppression of glucagon release by the alpha cells of the islets of Langerhans in the pancreas .

Biochemical Pathways

Vildagliptin’s action on the DPP-4 enzyme affects several biochemical pathways. It increases the half-life of incretins such as GLP-1 and GIP, leading to improved glycemic control . It also limits inflammation by suppressing the NF-κB signaling pathway and proinflammatory agents such as TNF-α, IL-1β, and IL-8 .

Pharmacokinetics

Vildagliptin exhibits good bioavailability with a reported rate of 85% . It undergoes substantial hydrolysis to an inactive metabolite, with cytochrome P450 (CYP) enzymes minimally involved in its metabolism . The terminal half-life of vildagliptin is approximately 2 to 3 hours .

Result of Action

The molecular and cellular effects of Vildagliptin’s action include improved insulin secretion, regulated blood glucose levels, and reduced risk of hypoglycemia . It also has vasculoprotective effects, reducing vascular stiffness via elevation of nitric oxide synthesis, improving vascular relaxation, and resulting in a reduction in both systolic and diastolic blood pressure .

Orientations Futures

Vildagliptin is an effective and safe therapeutic option for patients with T2DM, both as monotherapy and as add-on treatment . The safety profiles as well as future directions including their potential application in improving COVID-19 patient outcomes have also been discussed .

Analyse Biochimique

Biochemical Properties

Vildagliptin plays a significant role in biochemical reactions by selectively inhibiting the enzyme dipeptidyl peptidase-4. This enzyme is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. By inhibiting dipeptidyl peptidase-4, Vildagliptin prevents the breakdown of these incretin hormones, thereby enhancing their activity. This leads to increased insulin secretion and decreased glucagon release, ultimately improving glycemic control .

Cellular Effects

Vildagliptin exerts various effects on different types of cells and cellular processes. In pancreatic beta cells, Vildagliptin enhances glucose-dependent insulin secretion, thereby improving insulin sensitivity. In alpha cells, it suppresses glucagon release, which helps in reducing hepatic glucose production. Additionally, Vildagliptin has been shown to improve beta-cell function and survival, which is crucial for maintaining long-term glycemic control .

Molecular Mechanism

The molecular mechanism of Vildagliptin involves the inhibition of dipeptidyl peptidase-4. By binding to the active site of this enzyme, Vildagliptin prevents the degradation of incretin hormones. This results in prolonged activity of glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, leading to increased insulin secretion and decreased glucagon release. The enhanced incretin activity also improves beta-cell responsiveness to glucose and promotes beta-cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vildagliptin have been studied over various time periods. Studies have shown that Vildagliptin maintains its efficacy in improving glycemic control over extended periods. The stability of Vildagliptin in biological media has been well-documented, with minimal degradation observed over time. Long-term studies have demonstrated sustained improvements in beta-cell function and glycemic control with continuous Vildagliptin treatment .

Dosage Effects in Animal Models

In animal models, the effects of Vildagliptin vary with different dosages. Studies have shown that Vildagliptin exhibits dose-dependent improvements in glycemic control. Higher doses of Vildagliptin result in greater inhibition of dipeptidyl peptidase-4 activity and increased levels of active incretin hormones. At very high doses, Vildagliptin may cause adverse effects such as hypoglycemia and gastrointestinal disturbances .

Metabolic Pathways

Vildagliptin is extensively metabolized in the body through multiple pathways. The primary metabolic pathway involves hydrolysis of the cyano group, resulting in the formation of the major metabolite M20.7. This metabolite is further metabolized and excreted. Vildagliptin is minimally metabolized by cytochrome P450 enzymes, which reduces the potential for drug interactions .

Transport and Distribution

Vildagliptin is well-absorbed after oral administration and is widely distributed in the body. It is minimally bound to plasma proteins and is equally distributed between plasma and red blood cells. The volume of distribution indicates extensive extravascular distribution. Vildagliptin is primarily eliminated through renal excretion, with a significant portion being excreted unchanged in the urine .

Subcellular Localization

Vildagliptin and its metabolites are localized in various subcellular compartments, including the cytosol, microsomes, and mitochondria. The enzyme dipeptidyl peptidase-4, which Vildagliptin inhibits, is present in these subcellular organelles. The subcellular localization of Vildagliptin is crucial for its inhibitory activity on dipeptidyl peptidase-4 and its subsequent effects on incretin hormones .

Propriétés

{ "Design of Synthesis Pathway": "The synthesis of Vildagliptin involves a multi-step process that includes the formation of the pyrimidine ring and the subsequent addition of the dipeptide moiety. The key steps involve the protection and deprotection of functional groups, as well as the use of coupling reagents to form the dipeptide bond.", "Starting Materials": ["2-chloro-1,3-dimethylimidazolinium chloride", "2,4-thiazolidinedione", "N-Boc-3-aminopiperidine", "N-Boc-L-phenylalanine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-diisopropylethylamine (DIPEA)", "triethylamine", "acetic anhydride", "ethanol", "sodium hydroxide", "hydrochloric acid", "water"], "Reaction": ["Step 1: Protection of the 3-aminopiperidine with Boc-Cl and DIPEA to form N-Boc-3-aminopiperidine", "Step 2: Formation of the pyrimidine ring by reacting 2-chloro-1,3-dimethylimidazolinium chloride with 2,4-thiazolidinedione in the presence of triethylamine and acetic anhydride", "Step 3: Deprotection of the Boc group on the 3-aminopiperidine with HCl in ethanol to form 3-aminopiperidine", "Step 4: Coupling of 3-aminopiperidine with N-Boc-L-phenylalanine using DCC and DIPEA to form the dipeptide", "Step 5: Deprotection of the Boc group on the dipeptide with HCl in ethanol to form Vildagliptin"] }

Numéro CAS

274901-16-5

Formule moléculaire

C17H25N3O2

Poids moléculaire

303.4 g/mol

Nom IUPAC

(2S)-1-[2-[[(7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile

InChI

InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12-,13?,14+,16?,17?/m1/s1

Clé InChI

SYOKIDBDQMKNDQ-MXLVNPFWSA-N

SMILES isomérique

C1C[C@H](N(C1)C(=O)CNC23C[C@H]4CC(C2)CC(C4)(C3)O)C#N

SMILES

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

SMILES canonique

C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N

Apparence

White to off-white solid powder

Autres numéros CAS

274901-16-5

Description physique

Solid

Pictogrammes

Irritant; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

1.75e+00 g/L

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

(2S)-(((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile
Galvus
NVP LAF237
NVP-LAF237
vildagliptin

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vildagliptin
Reactant of Route 2
Reactant of Route 2
Vildagliptin
Reactant of Route 3
Reactant of Route 3
Vildagliptin
Reactant of Route 4
Vildagliptin
Reactant of Route 5
Reactant of Route 5
Vildagliptin
Reactant of Route 6
Reactant of Route 6
Vildagliptin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.